(3Z)-5-(4-ethylphenyl)-3-[(4-methoxyphenyl)methylidene]-2,3-dihydrofuran-2-one
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Overview
Description
(3Z)-5-(4-ethylphenyl)-3-[(4-methoxyphenyl)methylidene]-2,3-dihydrofuran-2-one is an organic compound that belongs to the class of dihydrofuranones. This compound is characterized by the presence of a furanone ring, which is a five-membered lactone, and two aromatic substituents: a 4-ethylphenyl group and a 4-methoxyphenylmethylidene group. The compound’s structure and functional groups make it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-(4-ethylphenyl)-3-[(4-methoxyphenyl)methylidene]-2,3-dihydrofuran-2-one typically involves the condensation of 4-ethylbenzaldehyde with 4-methoxybenzaldehyde in the presence of a base, followed by cyclization to form the furanone ring. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-(4-ethylphenyl)-3-[(4-methoxyphenyl)methylidene]-2,3-dihydrofuran-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuran or tetrahydrofuran ring.
Substitution: Electrophilic aromatic substitution can occur on the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Dihydro or tetrahydrofuran derivatives
Substitution: Halogenated aromatic compounds
Scientific Research Applications
Chemistry
In chemistry, (3Z)-5-(4-ethylphenyl)-3-[(4-methoxyphenyl)methylidene]-2,3-dihydrofuran-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
The compound has potential applications in biology as a probe for studying enzyme-catalyzed reactions involving furanone rings. It can also be used to investigate the interactions between aromatic compounds and biological macromolecules.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of fine chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3Z)-5-(4-ethylphenyl)-3-[(4-methoxyphenyl)methylidene]-2,3-dihydrofuran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic rings and furanone moiety can participate in various binding interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-5-(4-methylphenyl)-3-[(4-methoxyphenyl)methylidene]-2,3-dihydrofuran-2-one
- (3Z)-5-(4-ethylphenyl)-3-[(4-hydroxyphenyl)methylidene]-2,3-dihydrofuran-2-one
- (3Z)-5-(4-ethylphenyl)-3-[(4-chlorophenyl)methylidene]-2,3-dihydrofuran-2-one
Uniqueness
The uniqueness of (3Z)-5-(4-ethylphenyl)-3-[(4-methoxyphenyl)methylidene]-2,3-dihydrofuran-2-one lies in its specific substituents, which influence its chemical reactivity and biological activity. The presence of the 4-ethylphenyl and 4-methoxyphenylmethylidene groups provides distinct electronic and steric effects, differentiating it from other similar compounds.
Properties
IUPAC Name |
(3Z)-5-(4-ethylphenyl)-3-[(4-methoxyphenyl)methylidene]furan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-3-14-4-8-16(9-5-14)19-13-17(20(21)23-19)12-15-6-10-18(22-2)11-7-15/h4-13H,3H2,1-2H3/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCMGEMBMVAJGZ-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)OC)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)OC)/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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